Product packaging for Histamine-releasing peptide(Cat. No.:CAS No. 123496-28-6)

Histamine-releasing peptide

Cat. No.: B045082
CAS No.: 123496-28-6
M. Wt: 1059.2 g/mol
InChI Key: KLNGALQMFAURPH-NOQNJSOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histamine-releasing peptide is a synthetic peptide ligand known for its potent ability to induce degranulation in mast cells and basophils. This compound is a critical research tool for investigating IgE-independent pathways of mast cell activation, a key process in allergic responses, anaphylaxis, and innate immunity. Its primary mechanism of action involves binding to specific G-protein coupled receptors (GPCRs), such as MRGPRX2 in humans and its orthologs in other species, triggering intracellular calcium mobilization and subsequent release of preformed mediators like histamine, tryptase, and heparin. Researchers utilize this compound to model pseudo-allergic reactions, screen for novel anti-allergic therapeutics that target non-IgE mediated pathways, and study the complex role of mast cells in host defense, wound healing, and chronic inflammatory diseases. This peptide provides a unique and controlled method to probe mast cell biology, offering distinct advantages over IgE-mediated activation models. It is supplied with detailed analytical data, including HPLC and Mass Spectrometry certification, to ensure high purity, precise concentration, and batch-to-batch consistency for reliable and reproducible experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H74N16O10 B045082 Histamine-releasing peptide CAS No. 123496-28-6

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H74N16O10/c1-4-28(2)40(51)46(73)60-29(3)41(68)61-34(13-8-20-57-49(52)53)42(69)62-35(14-9-21-58-50(54)55)43(70)64-37(25-32-26-56-27-59-32)47(74)66-22-10-15-39(66)45(72)63-36(23-31-16-18-33(67)19-17-31)44(71)65-38(48(75)76)24-30-11-6-5-7-12-30/h5-7,11-12,16-19,26-29,34-40,67H,4,8-10,13-15,20-25,51H2,1-3H3,(H,56,59)(H,60,73)(H,61,68)(H,62,69)(H,63,72)(H,64,70)(H,65,71)(H,75,76)(H4,52,53,57)(H4,54,55,58)/t28-,29-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNGALQMFAURPH-NOQNJSOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H74N16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154024
Record name Histamine-releasing peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1059.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kinetensin 1-8
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

123496-28-6
Record name Histamine-releasing peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123496286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Histamine-releasing peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kinetensin 1-8
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Discovery and Molecular Characterization of Diverse Histamine Releasing Peptides

Methodologies for HRP Isolation and Identification

The identification of HRPs relies on a combination of sophisticated biochemical and molecular techniques to isolate these peptides from complex biological mixtures and to understand their genetic origins.

Biochemical Fractionation and Purification Techniques

The initial step in studying HRPs often involves their isolation from biological fluids or cell culture supernatants. springernature.com This is typically achieved through a series of chromatographic techniques that separate molecules based on their physicochemical properties. polypeptide.com

Commonly employed methods include:

Size-Exclusion Chromatography (SEC): This technique, also known as gel permeation chromatography, separates molecules based on their size. polypeptide.com It is highly effective for separating polymeric forms of peptides and for desalting peptide solutions. polypeptide.com For instance, human histamine-releasing factor (HRF) was shown to have an estimated molecular weight of 32,000 following gel filtration. nih.gov

Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge. bio-works.com This method is particularly useful as an orthogonal step to other purification techniques, enhancing the final purity of the target peptide. bio-works.com HRF has been resolved into at least two forms using ion-exchange chromatography on QAE Sephadex. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful and widely used method for peptide purification, separating molecules based on their hydrophobicity. polypeptide.combachem.comlcms.cz It is often the standard method for purifying synthetic peptides and analyzing the purity of isolated fractions. bachem.comlcms.cz Consecutive HPLC purification steps have been used to isolate MRGPRX2 activating peptides from human plasma. nih.gov

Affinity Chromatography: This technique utilizes the specific binding affinity between a molecule and a ligand. For example, immobilized metal ions can be used to purify peptides containing histidine residues. gilson.com

These purification steps are often monitored by bioassays that measure histamine (B1213489) release from isolated mast cells or basophils. ashpublications.org

Molecular Cloning and Gene Expression Analysis

Once a peptide with histamine-releasing activity is purified, molecular cloning techniques are employed to determine its amino acid sequence and to identify the gene that encodes it. This process typically involves:

Amino Acid Sequencing: The purified peptide is subjected to sequencing techniques, such as Edman degradation, to determine the order of its amino acids.

cDNA Library Construction and Screening: Messenger RNA (mRNA) from cells known to produce the HRP is reverse-transcribed into complementary DNA (cDNA). This cDNA is then used to construct a library that can be screened with probes designed based on the partial amino acid sequence of the peptide. This approach was instrumental in the molecular cloning of an IgE-dependent histamine-releasing factor. mdpi.comresearchgate.net

Gene Expression Analysis: Techniques like reverse transcription-polymerase chain reaction (RT-PCR) are used to analyze the expression of the HRP gene in different tissues and under various conditions. aai.org This provides insights into the physiological and pathological contexts in which the peptide is produced.

These molecular approaches have been crucial in identifying and characterizing a variety of HRPs, including the cloning of novel bioactive peptides like pilosulin 5 from ant venom. researchgate.net

Identification of Specific HRP Classes

Through the application of the methodologies described above, several distinct classes of histamine-releasing peptides have been identified. These peptides vary in their origin, structure, and mechanism of action.

IgE-Dependent Histamine-Releasing Factor (HRF/TCTP)

One of the most extensively studied HRPs is the IgE-dependent histamine-releasing factor (HRF), which was later identified as the Translationally Controlled Tumor Protein (TCTP). tandfonline.comdovepress.comnih.gov HRF/TCTP is a highly conserved and ubiquitous protein with both intracellular and extracellular functions. tandfonline.comdovepress.com

Initially discovered in the late-phase fluids of allergic reactions, HRF was found to induce histamine release from basophils of a subset of allergic individuals. ashpublications.orgtandfonline.com This activity was shown to be dependent on the presence of IgE. frontiersin.orgnih.gov Molecular cloning in 1995 confirmed that HRF is identical to TCTP. mdpi.comnih.gov While originally thought to directly interact with IgE, subsequent research has suggested a more complex mechanism, with HRF/TCTP potentially interacting with a specific subset of IgE and IgG molecules. dovepress.combmj.com Extracellular HRF/TCTP, particularly in its dimerized form, can amplify allergic responses by activating various immune cells, including mast cells and basophils, leading to the release of histamine and other inflammatory mediators. frontiersin.org

Proteolytic Fragments of Endogenous Proteins (e.g., Albumin-Derived Peptides)

Research has shown that fragments generated from the breakdown of endogenous proteins can possess histamine-releasing activity. A notable example is peptides derived from serum albumin.

Acid proteases like pepsin and cathepsin D can cleave mammalian serum albumin to generate HRPs. oup.com For instance, a major HRP identified from pepsin-treated human and canine plasma is the octapeptide H-Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-OH. oup.com Similarly, cathepsin D treatment of bovine serum albumin can produce this same octapeptide as well as a related decapeptide. oup.com More recently, three endogenous peptides that activate the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells were isolated from human plasma and identified as fragments of albumin. nih.govresearchgate.net These albumin-derived fragments were shown to degranulate a human mast cell line in a dose-dependent manner. nih.govresearchgate.net This suggests a potential pathway where proteases released from mast cells could cleave albumin, generating peptides that in turn perpetuate mast cell activation and inflammation. nih.gov

Antimicrobial Peptides with Histamine-Releasing Properties (e.g., Defensins, Mastoparans)

A significant number of antimicrobial peptides (AMPs), which are key components of the innate immune system, have been found to possess potent histamine-releasing properties. mdpi.com

Defensins: These are cationic peptides stored in neutrophil granules. oup.com Defensins from various species, including humans, can degranulate rat peritoneal mast cells, with their histamine-releasing activity correlating with their net positive charge. oup.comaai.org The mechanism of action appears to be distinct from IgE-dependent activation and involves a rapid, G protein-dependent response. oup.comaai.org Human β-defensins have also been shown to induce histamine release from human mast cells. aai.orgtermedia.pl

Mastoparans: This group of tetradecapeptides is found in the venom of wasps. frontiersin.org As their name suggests, they were originally identified for their ability to cause degranulation and histamine release from mast cells. frontiersin.org Mastoparans are thought to act by interacting with G proteins in the mast cell membrane, leading to exocytosis. frontiersin.orgwikipedia.orgebi.ac.uk Some mastoparans, like mastoparan(-L), activate mast cells via the MRGPRX2 receptor. mdpi.com

The table below summarizes some of the key research findings on these antimicrobial peptides.

Peptide ClassExample(s)SourceKey Research Finding
DefensinsHuman Neutrophil Peptides (HNPs), Human β-defensins (hBDs)Neutrophils, Epithelial cellsInduce histamine release from mast cells via a G protein-dependent mechanism. oup.comaai.org hBDs can also stimulate the production of other inflammatory mediators. aai.org
CathelicidinsLL-37Neutrophils, Epithelial cellsActivates human mast cells to release histamine and other pro-inflammatory cytokines. mdpi.comaai.orgtermedia.pl
MastoparansMastoparan (B549812)Wasp venomPotent degranulators of mast cells, acting through G protein activation. frontiersin.orgwikipedia.org Some activate the MRGPRX2 receptor. mdpi.com

Neuropeptides and Other Vasoactive Peptides (e.g., Substance P, Vasoactive Intestinal Peptide)

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide array of physiological processes. Certain neuropeptides, notably Substance P and Vasoactive Intestinal Peptide (VIP), are recognized for their ability to induce histamine release from mast cells, thereby participating in neuro-immune interactions and inflammatory processes.

Substance P

First identified in 1931 by Ulf von Euler and John H. Gaddum in extracts of equine brain and intestine, Substance P was initially noted for its ability to induce muscle contractions and hypotension. frontiersin.orgmdpi.com Its peptide nature was confirmed decades later, and its structure was characterized as an 11-amino acid peptide. frontiersin.orgmdpi.com Substance P is now understood to be a key mediator in pain signaling, inflammation, and host defense. mdpi.com

Research has extensively documented the capacity of Substance P to trigger histamine release from various types of mast cells, including those in the skin and respiratory tract. aai.orgnih.govnih.gov The mechanism of action is complex and can occur through several pathways. One major pathway involves the direct, receptor-independent activation of G proteins in the mast cell membrane. nih.govphysiology.org Substance P can translocate into the mast cell and activate pertussis toxin-sensitive G proteins, initiating the degranulation cascade. nih.govphysiology.org

Additionally, Substance P can act through specific receptors. While its high-affinity receptor is the neurokinin-1 receptor (NK-1R), evidence for NK-1R expression on mast cells has been debated. aai.orgphysiology.org Some studies show that NK-1R antagonists can block Substance P-induced histamine release, particularly at lower concentrations of the neuropeptide, suggesting a receptor-dependent mechanism is involved. aai.org More recently, the Mas-related G protein-coupled receptor X2 (MRGPRX2) has been identified on mast cells as a receptor for Substance P, triggering degranulation and the release of inflammatory mediators like histamine. mdpi.comresearchgate.net The N-terminus of the Substance P molecule appears critical for this interaction. researchgate.net

Vasoactive Intestinal Peptide (VIP)

Discovered in 1970, Vasoactive Intestinal Peptide (VIP) is a 28-amino acid polypeptide initially isolated from the porcine duodenum due to its potent vasodilatory effects. nih.govwjgnet.comcsic.es It is widely distributed throughout the central and peripheral nervous systems and the immune system, where it functions as a neurotransmitter and a neuroendocrine mediator. nih.govd-nb.info

VIP can induce histamine release from mast cells, although its effect can vary between different mast cell populations. nih.govphysiology.org For instance, peritoneal mast cells appear to be more responsive to VIP than intestinal mucosal mast cells. nih.gov This action is mediated through specific G protein-coupled receptors, primarily the VIP receptor 1 (VPAC1), which is expressed on mast cells. d-nb.info The interaction of VIP with its receptors on mast cells can modulate mediator secretion, and it is generally considered to have a predominantly anti-inflammatory role by suppressing mast cell mediator release in various tissues. d-nb.infomu-varna.bg

Venom-Derived Histamine-Releasing Peptides

Animal venoms, particularly from Hymenoptera (wasps and bees), are a rich source of bioactive peptides that have evolved to cause pain and inflammation. nih.govmdpi.com A significant number of these peptides are potent histamine-releasing agents, directly targeting mast cells to induce degranulation.

Mastoparans

The mastoparans are a family of 14-amino acid, amphipathic, α-helical peptides that are abundant components of wasp venom. wikipedia.orgnih.gov They were named for their potent activity on mast cells. qeios.com Mastoparans act as powerful secretagogues for various cell types, causing histamine release from mast cells, serotonin (B10506) from platelets, and catecholamines from chromaffin cells. wikipedia.orgmdpi.com The mechanism of action involves a direct interaction with G proteins in the cell membrane. wikipedia.orgnih.gov Structurally, mastoparan in a phospholipid environment resembles an activated G protein receptor, allowing it to stimulate the GTPase activity of G proteins and promote GDP-GTP exchange, which leads to a signaling cascade culminating in mediator release. wikipedia.org Numerous mastoparan variants have been isolated from different wasp species, such as Polistes-mastoparan-R1 from the paper wasp Polistes rothneyi, which exhibits even more potent histamine-releasing activity than the originally discovered mastoparan. uniprot.orgnih.govjst.go.jp

Melittin (B549807)

Melittin is the principal peptide component of bee venom and is a 26-amino acid, amphipathic peptide. karger.com It is a strong mediator of mast cell degranulation and histamine release. mdpi.comoup.com Melittin acts as a cytolytic peptide, disrupting the integrity of lipid bilayers. mdpi.comoup.com Its action is often synergistic with the enzyme phospholipase A2 (PLA₂), which is also present in bee venom, enhancing its cytotoxic effects and subsequent release of inflammatory mediators like histamine from mast cells. mdpi.com

Mast Cell Degranulating (MCD) Peptide (Peptide 401)

Also found in bee venom, Mast Cell Degranulating (MCD) peptide is a 22-amino acid cationic peptide that is structurally similar to apamin, featuring two disulfide bonds. mdpi.com As its name suggests, it is a highly potent agent for inducing mast cell degranulation and histamine release, particularly at low concentrations. mdpi.comresearchgate.net

Apamin

Apamin is an 18-amino acid neurotoxic peptide from bee venom, characterized by two disulfide bonds that create a rigid structure. mdpi.com Its primary and most studied function is the selective blockage of small-conductance Ca²⁺-activated K⁺ (SK) channels, particularly in the central nervous system. mdpi.com While some literature lists it among histamine-releasing peptides, other research indicates it can inhibit antigen-induced histamine release from mast cells, presumably through its action on K+ channels. researchgate.netnih.gov Therefore, its direct role as a primary histamine-releasing peptide is less clear-cut compared to melittin or MCD peptide, though it can modulate secretory responses. nih.gov

Other Venom Peptides

Research into the vast diversity of animal venoms continues to uncover novel histamine-releasing peptides. For example, Annulatin , a linear α-helical peptide, was discovered in the venom of the solitary scoliid wasp Campsomeriella annulata annulata and was found to possess histamine-releasing activity from mast cells. nih.gov

Compound Data

Cellular and Molecular Mechanisms of Histamine Release by Peptides

Primary Target Cells: Mast Cells and Basophils

Mast cells and basophils are the principal effector cells in the context of HRP-induced histamine (B1213489) release. nih.gov These granulocytes are major sources of histamine in the immune system, storing it in their cytoplasmic granules alongside other inflammatory mediators. nih.gov Upon stimulation by various triggers, including HRPs, these cells rapidly release their granular contents. nih.gov

Mast Cell Heterogeneity and Differential Responsiveness to HRPs

Mast cells are not a uniform population; they exhibit significant heterogeneity in their phenotype and function depending on their tissue location. researchgate.net This heterogeneity extends to their responsiveness to different HRPs. For instance, certain peptides may effectively activate mast cells in one tissue while having a minimal effect on those in another. This differential responsiveness is influenced by factors such as the expression of specific surface receptors and the composition of the local microenvironment. researchgate.net

Research has shown that various cationic peptides, including neuropeptides like substance P and venom peptides, can induce IgE-independent histamine release from mast cells. aai.org The interaction of these peptides with mast cells can be influenced by the cell's phenotype. For example, mucosal mast cells may be activated by different peptides than connective tissue-type mast cells. aai.org

Basophil Activation Dynamics by HRPs

Basophils, which circulate in the bloodstream, are also key players in HRP-induced histamine release. nih.govaai.org Similar to mast cells, basophil activation by HRPs can occur through various mechanisms. Some HRPs, known as histamine-releasing factors (HRFs), can induce histamine release from basophils in an IgE-dependent manner. mdpi.com

The activation of basophils by certain peptides, such as the major basic protein (MBP) from eosinophils, has been demonstrated to be a non-lytic process, meaning it does not involve cell death. researchgate.net The kinetics of this release can be rapid, and the potency of the peptide can be influenced by its molecular structure. researchgate.net Furthermore, certain cytokines can modulate basophil responsiveness to HRFs. For instance, IL-8 has been shown to inhibit histamine release from human basophils induced by certain HRFs and other peptides like connective tissue activating peptide III (CTAP III). aai.org

Receptor-Mediated Activation Pathways

The activation of mast cells and basophils by HRPs is primarily a receptor-mediated process. These interactions can be broadly categorized into IgE-dependent and IgE-independent pathways, with the latter often involving G protein-coupled receptors (GPCRs).

IgE-Dependent Mechanisms (e.g., HRF-IgE Interactions)

A well-established pathway for histamine release involves the cross-linking of immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils. mdpi.com Some HRPs, specifically termed histamine-releasing factors (HRFs), function through an IgE-dependent mechanism. mdpi.com

HRF, which is identical to the translationally-controlled tumor protein (TCTP), interacts with a specific subset of IgE molecules, termed IgE+, to prime basophils for a response. mdpi.comnih.gov This interaction is crucial for HRF-mediated histamine release and the secretion of other pro-inflammatory cytokines like IL-4 and IL-13 from human basophils. mdpi.com The ability of HRF to amplify IgE-mediated activation underscores its importance in allergic inflammation. mdpi.com

G Protein-Coupled Receptor (GPCR) Involvement (e.g., MrgprX2)

A significant portion of HRP-induced histamine release occurs independently of IgE, through the direct activation of G protein-coupled receptors (GPCRs). A key receptor in this pathway is the Mas-related G protein-coupled receptor X2 (MrgprX2), which is specifically expressed on mast cells.

MrgprX2 acts as a promiscuous receptor, recognizing a wide array of cationic peptides, including neuropeptides (e.g., substance P), venom peptides, and certain antimicrobial peptides. aai.org The activation of MrgprX2 by these peptides leads to G protein signaling, which in turn initiates the downstream events culminating in mast cell degranulation and histamine release. aai.orgnih.gov This pathway is characterized by its rapid kinetics, with histamine release occurring within seconds of peptide exposure. aai.org The activation is often sensitive to pertussis toxin, indicating the involvement of Gi/o types of G proteins. aai.orgcore.ac.uk

Other Putative Receptors and Cell Surface Interactions

Beyond the well-defined IgE/FcεRI and MrgprX2 pathways, other receptors and cell surface interactions are thought to contribute to HRP-induced histamine release. For some polycationic peptides, it has been proposed that they may directly interact with and activate G proteins without a specific receptor, following their translocation across the plasma membrane. core.ac.uk This model suggests that the initial interaction involves the binding of cationic peptides to negatively charged sites on the mast cell surface, such as sialic acid-containing glycoproteins, which facilitates their entry into the cell. core.ac.uk

Furthermore, other receptors on mast cells and basophils can be activated by various stimuli, including complement peptides C3a and C5a, which can also trigger histamine release. nih.gov The complex interplay of these different receptor systems and signaling pathways allows for a finely tuned response to a wide variety of peptide stimuli.

Intracellular Signaling Cascades Triggered by HRPs

The activation of G proteins and the influx of calcium by histamine-releasing peptides initiate a complex network of intracellular signaling cascades. These pathways ultimately converge to regulate the degranulation of mast cells and the release of histamine.

A central signaling pathway activated by many HRPs involves the enzyme Phospholipase C (PLC). all-imm.comresearchgate.netmdpi.comresearchgate.net Upon activation, typically via G proteins of the Gq/11 family, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). all-imm.comresearchgate.netmolbiolcell.orgnih.gov

The other product of PIP₂ hydrolysis, diacylglycerol (DAG), remains in the plasma membrane where it, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). all-imm.comresearchgate.netmolbiolcell.org PKC is a family of serine/threonine kinases that phosphorylate a wide range of cellular proteins, thereby regulating various cellular processes, including secretion. molbiolcell.orgnih.gov

The activation of PKC is considered an important step in the mast cell activation process. nih.gov For example, treatment of mast cells with compound 48/80 leads to a transient increase in PKC activity that parallels the time course of histamine release. nih.gov Furthermore, inhibitors of PKC, such as staurosporine, can inhibit histamine release induced by compound 48/80. nih.gov Different isoforms of PKC may have distinct roles; for instance, in RBL-2H3 cells, PKCβI appears to have a positive regulatory role in degranulation, while PKCα may act as a negative regulator. molbiolcell.org The activation of PKC can also be part of a feedback mechanism, as it has been shown to inhibit H2 histamine receptor-mediated cation channel opening. aai.org

The levels of cyclic adenosine (B11128) monophosphate (cAMP) within mast cells also play a crucial modulatory role in histamine release. nih.govresearchgate.net Generally, an increase in intracellular cAMP levels is associated with the inhibition of histamine release, while a decrease can facilitate it. nih.govresearchgate.net

Some histamine-releasing agents, such as compound 48/80, cause a rapid and progressive fall in intracellular cAMP levels in rat mast cells, and this decrease is dose-dependent and correlates with an increase in histamine release. nih.gov This reduction in cAMP is likely due, at least in part, to the stimulation of phosphodiesterase, the enzyme that degrades cAMP. nih.gov Conversely, agents that raise cAMP levels, like theophylline (B1681296) and prostaglandin (B15479496) E1, can inhibit histamine release induced by compound 48/80. nih.gov However, a decrease in cAMP alone is not sufficient to trigger histamine release; it appears to be part of a larger control mechanism. nih.gov In other contexts, such as the H2 receptor-mediated inhibition of atrial natriuretic peptide release, histamine can lead to an increase in cAMP efflux. physiology.org

Tyrosine Phosphorylation Events

The activation of mast cells by certain histamine-releasing peptides, particularly basic secretagogues, involves a signaling pathway that includes the phosphorylation of proteins on tyrosine residues. nih.gov This process is a critical early event in the signal transduction cascade initiated by various stimuli, including the aggregation of the high-affinity IgE receptor (FcεRI). oup.comaai.org While the tyrosine phosphorylation network following FcεRI activation is extensively studied, peptide-induced signaling, which often occurs via G-protein activation, also engages this fundamental mechanism. nih.govnih.gov

Basic secretagogues like compound 48/80 trigger mast cell activation by directly engaging G proteins, which propagates two concurrent signaling pathways: one leading to exocytosis and histamine release, and another involving protein tyrosine phosphorylation that results in the release of arachidonic acid metabolites. nih.govaai.org The activation of protein tyrosine kinases (PTKs) by these secretagogues leads to the enhanced tyrosine phosphorylation of several cellular proteins. aai.org

Key tyrosine kinases involved in mast cell activation include members of the Src family (such as Lyn and Fyn) and the Syk kinase. nih.gov In the context of G-protein mediated activation by compound 48/80, both Src-like kinases and Syk have been identified as key components. aai.org The activation of Syk in this non-immunological pathway is dependent on an upstream Src-like PTK. aai.org Interestingly, while Syk activation is essential for the release of arachidonic acid metabolites following stimulation with compound 48/80, it appears to be dispensable for the release of pre-stored mediators like histamine. aai.org This distinguishes it from the FcεRI pathway, where Syk activation is considered obligatory for degranulation. aai.orguu.nl

Specific phosphorylation events have been identified on key signaling molecules. For instance, the Y317F mutation in the linker region of Syk enhances FcεRI-mediated tyrosine phosphorylation of phospholipase C-γ (PLC-γ), leading to increased degranulation. aai.org While this finding is from the FcεRI pathway, it highlights the regulatory roles of specific tyrosine residues. In peptide-induced signaling, the activation of PTKs is also linked to the phosphorylation of molecules like p42 and p44 MAPKs. aai.org

The intricacy of this system is further demonstrated by inhibitory mechanisms. A cell-permeable peptide corresponding to the C-terminal end of the Gαi3 protein, when fused with an importation sequence, was shown to inhibit both histamine release and protein tyrosine phosphorylation stimulated by compound 48/80. nih.gov This suggests that blocking these G-protein-linked phosphorylation events can be a strategy to prevent mast cell activation. nih.gov

Table 1: Key Tyrosine Kinases and Substrates in Peptide-Mediated Mast Cell Signaling

Kinase/SubstrateRole in Peptide-Induced SignalingReference
Src-family kinases (SFKs)Act upstream of Syk in the G-protein mediated pathway activated by compound 48/80. aai.org
SykActivated by compound 48/80 via a Gi-mediated pathway; essential for arachidonic acid metabolite release but not histamine release in this context. aai.org
Phospholipase C-γ (PLC-γ)Phosphorylation is enhanced by a gain-of-function Syk mutant, suggesting its role downstream of Syk. aai.org
MAPKs (p42, p44)Activated following stimulation with compound 48/80 in a PTK-dependent manner. aai.org

Downstream Effector Molecule Release (beyond histamine, e.g., cytokines, chemokines, proteases, lipids)

Upon activation by histamine-releasing peptides, mast cells release a diverse arsenal (B13267) of biologically active molecules beyond just histamine. frontiersin.orgmedicaljournals.se These mediators are either pre-stored in cytoplasmic granules for rapid release or are synthesized de novo following the stimulus. researchgate.netdiva-portal.org This release contributes significantly to the inflammatory cascade, recruiting and activating other immune cells. researchgate.netnih.gov

Cytokines and Chemokines: Neuropeptides are potent inducers of cytokine and chemokine production from human mast cells. nih.govmdpi.com For example, Substance P (SP) and Vasoactive Intestinal Peptide (VIP) have been shown to stimulate human mast cells to produce and release a variety of cytokines and chemokines, including Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-3 (IL-3), Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL2), Interferon-gamma-inducible Protein 10 (IP-10, or CXCL10), RANTES (CCL5), and Interleukin-8 (IL-8, or CXCL8). nih.gov Similarly, antimicrobial peptides like human β-defensins (hBDs) and cathelicidin (B612621) LL-37 trigger the secretion of the pruritogenic cytokine IL-31, as well as IL-2, IL-4, IL-6, and GM-CSF. aai.org Cathelicidin LL-37, in particular, can induce a broad spectrum of cytokines (e.g., IL-1β, IL-6, IL-18, TNF) and chemokines (e.g., CCL2, CCL5, CXCL8, CXCL10). termedia.pl

Proteases: Proteases are the most abundant proteins synthesized by mast cells and are stored in their granules. nih.gov Upon activation, these proteases, which include tryptases and chymases, are released. researchgate.netmdpi.com These enzymes have various functions, including the degradation of extracellular matrix components and the activation of other proteins like matrix metalloproteinases (MMPs). researchgate.netnih.gov Carboxypeptidase A3 is another peptidase released by mast cells that can inactivate venom-associated peptides and endogenous peptides like endothelin and neurotensin (B549771) during sepsis. nih.gov

Lipid Mediators: Following activation, mast cells newly synthesize and release a range of lipid mediators derived from arachidonic acid. frontiersin.orgmdpi.com These include prostaglandins, such as Prostaglandin D2 (PGD2), and leukotrienes, such as Leukotriene B4 (LTB4) and Leukotriene C4 (LTC4). aai.orgmdpi.com Platelet-Activating Factor (PAF) is another active phospholipid released from mast cells. mdpi.com The release of these lipid mediators is a result of signaling pathways that can be distinct from those leading to granular histamine release. aai.org For instance, antimicrobial peptides hBDs and LL-37 induce the release of PGE2 and LTC4. aai.org Cathelicidin LL-37 also stimulates the generation of cysteinyl leukotrienes (cysLTs), LTB4, and PGD2. termedia.pl

Table 2: Effector Molecules Released by Mast Cells in Response to Specific Peptides

Stimulating PeptideCategorySpecific Molecules ReleasedReference
Substance P (SP), Vasoactive Intestinal Peptide (VIP)CytokinesGM-CSF, IL-3 nih.gov
ChemokinesMCP-1 (CCL2), IP-10 (CXCL10), RANTES (CCL5), IL-8 (CXCL8) nih.gov
Human β-defensins (hBDs), Cathelicidin LL-37CytokinesIL-31, IL-2, IL-4, IL-6, GM-CSF aai.org
Growth FactorsNerve Growth Factor (NGF) aai.org
Lipid MediatorsProstaglandin E2 (PGE2), Leukotriene C4 (LTC4) aai.org
Cathelicidin LL-37CytokinesIL-1β, IL-6, IL-18, Tumor Necrosis Factor (TNF), GM-CSF termedia.pl
ChemokinesCCL2, CCL5, CCL7, CCL20, CXCL1, CXCL4, CXCL8, CXCL10 termedia.pl
Lipid MediatorsCysteinyl leukotrienes (cysLTs), Leukotriene B4 (LTB4), Prostaglandin D2 (PGD2) termedia.pl
General Peptide/Secretagogue ActivationProteasesTryptase, Chymase, Carboxypeptidase A3 researchgate.netnih.govmdpi.com
Lipid MediatorsProstaglandins, Leukotrienes, Platelet-Activating Factor (PAF) researchgate.netmdpi.com

Biological Activities and Physiological Roles of Histamine Releasing Peptides in Preclinical Models

Role in Inflammatory Responses

Histamine-releasing peptides (HRPs) are significant contributors to the inflammatory cascade. Generated at sites of inflammation, these peptides amplify and perpetuate the body's response to injury or infection. nih.gov Their primary mechanism involves the activation of mast cells, leading to the release of histamine (B1213489) and other potent inflammatory mediators. nih.govresearchgate.net

A cardinal sign of acute inflammation is the increase in vascular permeability, leading to edema or swelling. lumenlearning.com Histamine-releasing peptides play a direct role in this process. In preclinical studies, HRP has been shown to release histamine from cutaneous mast cells in vivo. nih.govresearchgate.net This release triggers a cascade of events, including the relaxation of smooth muscle in arterioles, which increases blood flow, and causes capillaries to become leaky, allowing plasma to escape into the surrounding tissue. nih.govlumenlearning.comrsc.org The result is a marked increase in vascular permeability and the formation of persistent edema. nih.govresearchgate.net This effect is a key component of the immediate transient phase of acute inflammatory reactions. researchgate.net

The mechanism involves histamine binding to its receptors on endothelial cells, which line the blood vessels. This binding leads to the disruption of the endothelial barrier, characterized by changes in the localization of vascular endothelial (VE)-cadherin at cell junctions. plos.org Studies have shown that histamine-induced hyperpermeability is also dependent on nitric oxide (NO)-mediated vasodilation and the subsequent increase in blood flow. plos.org The entire process contributes to the classic signs of inflammation, such as redness, swelling, and heat. lumenlearning.com

Histamine-releasing factor (HRF), also known as translationally controlled tumor protein (TCTP), is deeply implicated in allergic inflammation. jci.orgnih.gov In various mouse models of allergy and asthma, HRF demonstrates a potent proinflammatory role. jci.orgnih.gov It functions by interacting with a specific subset of Immunoglobulin E (IgE) antibodies. jci.orgresearchgate.net This HRF-IgE complex is then capable of activating mast cells and basophils, crucial effector cells in IgE-dependent allergic reactions. jci.orgbmj.com

This activation triggers the release of histamine and other mediators, leading to the development of allergic inflammation. jci.orgbmj.com In preclinical models, this has been demonstrated in several ways:

Cutaneous Anaphylaxis: In mice sensitized with HRF-reactive IgE, subsequent injection of HRF induces both acute and late-phase passive cutaneous anaphylaxis (PCA) reactions, which are mediated by histamine release from activated mast cells. jci.orgresearchgate.net

Airway Inflammation: Intranasal administration of HRF in naive mice can recruit inflammatory immune cells to the lungs in a manner dependent on mast cells and Fc receptors. jci.orgnih.gov Furthermore, specific peptide inhibitors that block the interaction between HRF and IgE have been shown to suppress mast cell-dependent airway inflammation in mouse models. researchgate.netbmj.com These findings confirm that HRF promotes allergic inflammation in both the skin and the lungs through an immediate hypersensitivity reaction. bmj.com

Research confirms the presence and functional activity of HRP at sites of both acute and chronic inflammation. nih.gov During an inflammatory response, plasma proteins like albumin enter the inflamed tissue due to increased vascular permeability. nih.gov There, proteases released from mast cells and infiltrating leukocytes can cleave albumin to generate HRP. nih.gov

Studies in rats have demonstrated that the level of HRP increases following the induction of an acute cutaneous inflammatory response. nih.govresearchgate.net In humans, HRP has been identified at sites of acute inflammation, such as in blister fluid, and at sites of chronic inflammation, like the synovial fluid of joints. nih.gov The presence of HRP at these locations suggests it plays a role in amplifying and sustaining the inflammatory response. nih.gov However, HRP is also rapidly degraded by proteases, which likely confines its potent proinflammatory actions to the immediate area of its generation. nih.gov

Research Finding Model/System Key Outcome Reference(s)
HRP induces histamine release from mast cellsin vivo (cutaneous)Increased vascular permeability and persistent edema nih.gov, researchgate.net
HRF/TCTP induces allergic reactionsMouse models (asthma, cutaneous anaphylaxis)Mast cell activation, airway inflammation, cutaneous anaphylaxis jci.org, bmj.com, nih.gov
HRP levels are elevated during inflammationRat model (acute cutaneous inflammation)Increased HRP levels at the inflammatory site nih.gov, researchgate.net
HRP is found in human inflammatory sitesHuman samples (blister fluid, synovial fluid)Confirms presence in acute and chronic inflammation nih.gov

Contribution to Allergic Inflammation Models (e.g., airway inflammation, cutaneous anaphylaxis)

Immunomodulatory Effects

Beyond their role in vascular changes, histamine-releasing peptides exert significant immunomodulatory effects, directly influencing the behavior of immune cells and shaping the inflammatory milieu through the regulation of signaling molecules.

Histamine-releasing peptides have been shown to directly influence the function of leukocytes. nih.gov In vitro studies demonstrate that HRP acts as a chemoattractant, promoting the migration of leukocytes, a process known as chemotaxis. nih.gov This is a critical step in the inflammatory response, as it recruits immune cells to the site of injury or infection. rsc.org

Furthermore, HRP enhances the phagocytic activity of macrophages. nih.gov Phagocytosis is the process by which cells like macrophages engulf and digest cellular debris, pathogens, and foreign materials. rsc.org By enhancing this process, HRP contributes to the clearance of harmful agents and the resolution of inflammation. nih.gov The effects of histamine itself on chemotaxis and phagocytosis are complex and appear to be dependent on which of its four receptors is activated. For instance, some studies indicate that histamine can induce chemotaxis and phagocytosis in murine macrophages via the H4-receptor, while other studies suggest an inhibitory role via H2-receptors. researchgate.netnih.gov

Histamine-releasing peptides and the subsequent release of histamine play a crucial role in modulating the production of cytokines and chemokines, which are signaling proteins that orchestrate the immune response. Histamine-releasing factor (HRF), in conjunction with IgE, stimulates basophils and mast cells to secrete not only histamine but also a variety of cytokines. bmj.commdpi.com

Key findings from preclinical models include:

Th2 Cytokine Release: HRF can induce the secretion of Th2-type cytokines, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), from human basophils. mdpi.com These cytokines are central to allergic inflammatory responses.

Pro-inflammatory Cytokine Production: Histamine itself, acting through its various receptors, can modulate the production of a wide array of cytokines and chemokines. Activation of the H4-receptor on human mast cells leads to the expression of pro-inflammatory mediators including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and various chemokines like RANTES and Monocyte Chemotactic Protein-1 (MCP-1). nih.gov Conversely, activation of the H2-receptor on macrophages can inhibit the production of TNF-α and IL-12. nih.gov In human lung macrophages, histamine binding to the H1-receptor induces the production of the proinflammatory cytokine IL-6. nih.gov

This modulation of cytokine and chemokine networks highlights the ability of histamine-releasing peptides to finely tune the nature and intensity of an inflammatory or allergic response. bmj.comnih.gov

Mediator Cell Type Effect Key Cytokines/Chemokines Modulated Reference(s)
HRPLeukocytesPromotes chemotaxisN/A nih.gov
HRPMacrophagesEnhances phagocytosisN/A nih.gov
HRF/TCTPBasophils, Mast CellsInduces cytokine secretionIL-4, IL-13, TNF bmj.com, mdpi.com
Histamine (via H1R)Lung MacrophagesInduces cytokine productionIL-6 nih.gov
Histamine (via H2R)MacrophagesInhibits cytokine productionTNF-α, IL-12 nih.gov
Histamine (via H4R)Mast CellsInduces cytokine/chemokine expressionIL-6, TNF-α, RANTES, MCP-1 nih.gov

Interactions with Other Immune Cells (e.g., macrophages, lymphocytes)

Beyond their well-documented effects on mast cells and basophils, histamine-releasing peptides (HRPs) also engage in complex interactions with other key players of the innate and adaptive immune systems, notably macrophages and lymphocytes. In preclinical models, these interactions reveal the immunomodulatory potential of HRPs, extending their biological significance beyond immediate hypersensitivity reactions.

Some HRPs, such as the synthetic peptide mast-MO, derived from mastoparan-L, have been shown to attract leukocytes to sites of infection in animal models. pnas.orgpnas.orgnih.gov The peptide known as Histamine-Releasing Factor (HRF), which is identical to the translationally-controlled tumor protein (TCTP), is secreted by macrophages and other cell types. nih.gov This suggests a feedback loop where macrophages can release a factor that in turn influences other immune cells.

The histamine released by the action of HRPs can have a significant impact on macrophage and lymphocyte function. Histamine signaling is a crucial factor in the differentiation and activation of macrophages. nih.govfrontiersin.org For instance, histamine can influence macrophage polarization, potentially shifting them towards different functional phenotypes, such as the M1 or M2 activation states, through its interaction with histamine receptors like HRH1. researchgate.net This modulation of macrophage function is critical in the context of both inflammation and tissue repair. In preclinical studies, histamine has been shown to promote the differentiation of macrophages and monocyte-derived dendritic cells. nih.govfrontiersin.org Specifically, histamine signaling has been found to be important for the differentiation of myeloid cells and can promote the development of monocyte-derived dendritic cells. nih.gov

Furthermore, histamine can modulate the activity of lymphocytes. It has been observed to regulate the balance between Th1 and Th2 lymphocyte responses, often promoting a shift towards Th2-mediated immunity. frontiersin.org This is significant as Th2 responses are characteristic of allergic inflammation. Dimerized TCTP (dTCTP), also known as HRF, can enhance the production of IL-1β and IL-6 and promote B cell proliferation. frontiersin.org Additionally, histamine, acting through the H1 receptor, can upregulate the antigen-presenting capacity of dendritic cells, leading to Th1 polarization. frontiersin.org

Some antimicrobial peptides (AMPs) with histamine-releasing properties, such as defensins, are chemotactic for human monocytes. termedia.pl For example, human neutrophil peptides 1-4 (HNP1-4) are found in azurophilic granules and can act as chemoattractants for monocytes. termedia.pl This chemotactic activity facilitates the recruitment of these phagocytic cells to sites of inflammation and infection. The peptide Polybia-MP-II has been shown to have potent chemotactic activities for rat polymorphonuclear leukocytes (PMNLs). frontiersin.org

Other Documented Biological Activities

Antimicrobial Properties

A significant body of preclinical research has demonstrated that many histamine-releasing peptides, particularly those found in wasp and ant venoms, possess potent antimicrobial properties against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and even some parasites. frontiersin.orgactascientific.commdpi.commdpi.com This dual functionality as both an immune modulator and a direct antimicrobial agent makes them a subject of considerable scientific interest.

The antimicrobial activity of these peptides is often attributed to their structural characteristics. Many, like the mastoparans, are cationic, amphipathic peptides that adopt an α-helical conformation. actascientific.commdpi.com This structure allows them to interact with and disrupt the integrity of microbial cell membranes, leading to permeabilization and cell death. pnas.orgpnas.orgnih.gov For example, mastoparan-L is more effective against S. aureus than E. coli by inducing the release of K+ ions and phospholipids. mdpi.com Similarly, Polybia-MP-I has been shown to cause permeabilization of both the outer and inner membranes of E. coli. frontiersin.org

Several specific histamine-releasing peptides have been investigated for their antimicrobial efficacy:

Mastoparan-L : This peptide from the venom of the wasp Vespula lewisii has been repurposed into synthetic antimicrobials. pnas.org A derivative, mast-MO, exhibited potent antibacterial activity in vitro and in vivo against pathogens like Escherichia coli and Staphylococcus aureus. pnas.orgdrugtargetreview.com

Mastoparan-B : Isolated from Vespa basalis, this peptide shows strong antimicrobial action against both Gram-positive and Gram-negative bacteria. frontiersin.org

Mastoparan-M : This peptide displays broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. frontiersin.org

Mastoparan-X : Extracted from wasp venom, MPX has demonstrated good antimicrobial activity against Gram-positive and Gram-negative microorganisms, as well as the opportunistic fungus Candida albicans. nih.govfrontiersin.org It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org

Polybia-CP : A peptide from the wasp Polybia paulista, it is effective against S. aureus, B. subtilis, E. coli, and P. aeruginosa. mdpi.com

Dinoponeratoxins : Peptides from the giant ant Dinoponera quadriceps, such as Dq-2562 and Dq-3162, have shown a broad spectrum of antimicrobial activity and some anti-Leishmania activity. ufc.br

The following table summarizes the antimicrobial activity of selected histamine-releasing peptides based on preclinical findings.

Table 1: Antimicrobial Activity of Selected Histamine-Releasing Peptides

Peptide Source Organism Target Microorganisms Key Findings Citations
Mastoparan-L Vespula lewisii (wasp) S. aureus, E. coli More potent against Gram-positive bacteria. frontiersin.org Engineered derivative mast-MO shows broad-spectrum activity. pnas.org pnas.orgfrontiersin.org
Mastoparan-B Vespa basalis (hornet) Gram-positive and Gram-negative bacteria Potent antimicrobial activity against a range of bacteria. frontiersin.org
Mastoparan-M Vespa magnifica (wasp) Gram-positive and Gram-negative bacteria Broad-spectrum antimicrobial activity with low hemolytic effects. frontiersin.org
Mastoparan-X Wasp venom S. aureus, E. coli, C. albicans, MRSA Good antimicrobial activity against bacteria and fungi. nih.govfrontiersin.org Inhibits MRSA biofilm formation. frontiersin.org nih.govfrontiersin.org
Polybia-CP Polybia paulista (wasp) S. aureus, B. subtilis, E. coli, P. aeruginosa Effective against a range of Gram-positive and Gram-negative bacteria. mdpi.com
Dinoponeratoxins Dinoponera quadriceps (ant) Broad-spectrum bacteria, Leishmania Possess antimicrobial and anti-parasitic properties. ufc.br

The potential for developing new antimicrobial agents from these peptides is an active area of research, with efforts focused on modifying their structures to enhance antimicrobial potency while minimizing toxicity to human cells. mdpi.com

Structural Activity Relationships Sar and Peptide Engineering

Identification of Active Peptide Motifs and Residues

Specific amino acid sequences, or motifs, within a peptide are often responsible for its biological activity. Studies have identified several such motifs that are crucial for histamine (B1213489) release. A common feature is the presence of a cluster of basic amino acid residues, which appears to be an essential structural requirement. portlandpress.com The activity of these basic motifs can be further enhanced by the presence of contiguous hydrophobic residues. portlandpress.com

For instance, Vasoactive Intestinal Polypeptide (VIP) owes much of its potency as a histamine releaser to the presence of two adjacent basic amino acid residues and an amide group at its C-terminus. medicaljournalssweden.se Similarly, enzymatic degradation of mammalian serum albumin can generate potent HRPs. A major octapeptide identified from this process has the sequence H-Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-OH, highlighting a specific sequence with inherent histamine-releasing capabilities. nih.gov

In other peptides, different motifs are critical. The peptide pYR, isolated from frog skin secretions, contains a rigid polyproline motif (Pro11-Pro12-Lys13-Pro14) that contributes to its potent effect on mast cells. researchgate.net Conversely, peptide engineering has been used to identify motifs that inhibit histamine release. A family of synthetic peptides that block the high-affinity IgE receptor, and thus prevent histamine release, was found to contain the simple motif X2CPX2CYX. pnas.org Structure-activity analyses of these inhibitory peptides revealed that two proline residues were essential for receptor binding, while two tyrosine residues were important for structural stability. pnas.org

Table 1: Identified Active Motifs in Histamine-Releasing Peptides

Peptide/Peptide FamilyIdentified Motif/Key ResiduesFunctionSource
General Polypeptide LiberatorsCluster of basic amino acids, contiguous hydrophobic residuesHistamine Release portlandpress.com
Vasoactive Intestinal Polypeptide (VIP)Two adjacent basic residues, C-terminal amideHistamine Release medicaljournalssweden.se
Albumin-derived HRPIle-Ala-Arg-Arg-His-Pro-Tyr-PheHistamine Release nih.gov
pYRPro11-Pro12-Lys13-Pro14 (Polyproline motif)Histamine Release researchgate.net
"Zeta" PeptidesX2CPX2CYX (Proline for binding, Tyrosine for stability)Inhibition of Histamine Release pnas.org

Influence of Peptide Charge and Amphipathicity

A clear correlation has been demonstrated between the net positive charge of a peptide and its histamine-releasing potency. Studies on defensins, a class of cysteine-rich cationic peptides, showed that the most basic defensins were the most potent mast cell degranulators. aai.org Similarly, for a series of synthetic peptides, the arginine content was directly correlated with the level of histamine release. rsc.org

While amphipathicity is a feature of many biologically active peptides, a defined amphipathic helical structure is not an absolute requirement for histamine release. nih.gov Indeed, some highly active non-helical peptides have been identified, indicating that peptide-induced mast cell activation is not necessarily linked to the formation of an α-helix. nih.gov However, hydrophobicity remains a critical property, as it influences the peptide's ability to interact with and potentially penetrate the lipid bilayer of the mast cell membrane. researchgate.netlsmu.lt For the polymyxin (B74138) family of peptides, both hydrophobicity and a cyclic structure were identified as important determinants of their histamine-releasing properties. lsmu.lt

Table 2: Effect of Charge and Amphipathicity on HRP Activity

Peptide FamilyKey Physicochemical PropertyEffect on Histamine ReleaseSource
DefensinsNet positive chargePotency correlates directly with net basic charge. aai.org
Vasoactive Intestinal Polypeptide (VIP)Strong net basic chargePotent histamine releaser. medicaljournalssweden.se
Magainin AnaloguesAmphipathic helicityNot a prerequisite for mast cell activation. nih.gov
PolymyxinsHydrophobicity and cyclic structureImportant features for histamine-releasing properties. lsmu.lt
KRpep-2d AnaloguesArginine content (positive charge)Correlated with the level of histamine release. rsc.org

Role of Specific Amino Acid Substitutions and Modifications (e.g., Cysteine Residues, Alanine (B10760859) Scans)

Substituting individual amino acids is a powerful tool for probing their specific roles in peptide function. Alanine scanning, a technique where residues are systematically replaced by alanine, helps to identify key residues responsible for a peptide's activity. genscript.com An alanine scan of the Mast Cell Degranulating (MCD) peptide revealed the critical importance of specific residues. While replacing various lysine (B10760008) residues with alanine resulted in a 5- to 75-fold decrease in histamine-releasing activity, the single substitution of proline at position 12 with alanine caused a 130-fold loss of activity, identifying it as a crucial structural element. nih.gov

Modifications of specific residues, such as cysteine, can also have varied effects. Cysteine residues, with their reactive sulfhydryl groups, can form disulfide bonds that stabilize peptide structure or can be modified through other chemical reactions like alkylation. asm.orgmdpi.com In fragments of guinea pig neutrophil cationic peptides (GNCPs), the role of cysteine modification was found to be context-dependent. Alkylation of a cysteine residue in one active fragment (Arg-15–Tyr-27) slightly enhanced its histamine-releasing activity, whereas the same modification on another fragment (Arg-1–Tyr-14) had a minimal effect. asm.org This highlights how the local environment influences the functional role of a specific residue.

Table 3: Effects of Specific Amino Acid Substitutions on HRP Activity

Parent PeptideSubstitution/ModificationResulting Change in Histamine Release ActivitySource
Mast Cell Degranulating (MCD) PeptideProline(12) → Alanine130-fold decrease nih.gov
Mast Cell Degranulating (MCD) PeptideLysine(6) → Alanine75-fold decrease nih.gov
Mast Cell Degranulating (MCD) PeptideLysine(2) → Alanine10-fold decrease nih.gov
Substance PL-Arginine(1) → D-Arginine(1)Marked impairment nih.gov
GNCP-1 Fragment (Arg-15–Tyr-27)Cysteine alkylationSlight increase asm.org
GNCP-1 Fragment (Arg-1–Tyr-14)Cysteine alkylationMinimal effect asm.org

Peptidomimetic Design for Modulating HRP Activity

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better bioavailability. upc.edursc.org This design approach is crucial for developing therapeutic agents that can modulate HRP activity.

Several strategies are employed in peptidomimetic design. One approach is to introduce conformational constraints to lock the peptide into its bioactive shape. This can be achieved through cyclization or by incorporating non-standard amino acids that restrict bond rotation. upc.edumdpi.com For example, a family of potent IgE receptor inhibitors, termed "zeta" peptides, were engineered as single-chain constructs that spontaneously form a stable, covalent dimer structure, resulting in peptides with high affinity and the ability to inhibit histamine release. pnas.org These structured peptides are also extremely stable in biological fluids. pnas.org

Another strategy involves replacing standard L-amino acids with non-natural counterparts to increase resistance to proteases. The use of D-amino acids or a retro-inverso strategy (reversing the sequence and using D-amino acids) can produce highly stable analogues. acs.org Hybrid peptidomimetics incorporating scaffolds like γ-amino acids have been shown to have exceptional stability and membrane translocation abilities. rsc.org Such approaches can be used to create molecules that either mimic HRPs with greater stability or act as long-lasting inhibitors. For instance, synthetic peptides that mimic portions of SNARE proteins have been shown to inhibit the machinery of mast cell degranulation, acting as peptidomimetic inhibitors of histamine release. frontiersin.org These engineered molecules represent a promising frontier for creating novel therapeutics that can precisely control the processes initiated by histamine-releasing peptides.

Table of Mentioned Compounds

Biosynthesis, Degradation, and Regulation of Histamine Releasing Peptides

Biological Synthesis Pathways of Endogenous HRPs (e.g., Proteolytic Cleavage)

Endogenous HRPs are not typically synthesized as final products but are generated through the proteolytic cleavage of larger, often inactive, precursor proteins. This process allows for the rapid generation of these potent signaling molecules in specific biological contexts, such as inflammation or neuroendocrine signaling. The enzymes responsible for this cleavage, known as proteases, are often activated or released in response to specific stimuli.

One of the primary sources of HRPs is the enzymatic breakdown of common plasma proteins during an inflammatory response. For instance, acid proteases like pepsin and cathepsin D, the latter of which can be released from leukocyte lysosomes, act on mammalian serum albumin to generate potent HRPs. oup.com Research has identified specific peptide sequences derived from albumin that possess histamine-releasing activity. For example, a major HRP generated from pepsin-treated human and canine plasma is the octapeptide H-Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-OH. oup.com Similarly, treatment of human serum albumin with pepsin has been shown to yield a 15-amino acid peptide (V-R-Y-T-K-K-V-P-Q-V-S-T-P-T-L), corresponding to residues 409-423 of the parent protein, which induces histamine (B1213489) release from rat mast cells. jst.go.jp

Another well-documented pathway involves the processing of pro-hormones and other precursor proteins stored within secretory vesicles. A prominent example is Catestatin , a 21-amino acid peptide that is formed by the proteolytic cleavage of its precursor, Chromogranin A. nih.govoup.com Chromogranin A is co-stored and co-released with catecholamines from adrenal chromaffin cells and adrenergic neurons, positioning Catestatin as a key regulator of cardiovascular function, partly through its ability to stimulate histamine release from mast cells. nih.govoup.com

Other endogenous peptides with histamine-releasing properties are also derived from larger precursors. Defensins, a family of antimicrobial peptides stored in neutrophil granules, can act as potent mast cell secretagogues. aai.org The peptide BAM8–22, a product of the proteolytic cleavage of proenkephalin A, has also been identified as an activator of receptors that can lead to histamine-independent itch, but other peptides from this class, like substance P, are known to degranulate mast cells and release histamine. jneurosci.orgnih.gov These examples underscore proteolytic processing as the central mechanism for the biosynthesis of a variety of endogenous HRPs.

Endogenous HRPPrecursor ProteinGenerating Protease(s)Source/Context
HRP OctapeptideSerum AlbuminPepsin, Cathepsin DInflammatory Response
HRP (residues 409-423)Human Serum AlbuminPepsin, Trypsin, ChymotrypsinProteolytic Digestion
CatestatinChromogranin A (CHGA)Prohormone ConvertasesSympathoadrenal System
DefensinsPro-defensinsEndogenous ProteasesNeutrophil Granules
Substance PPreprotachykinin AProhormone ConvertasesNerve Endings

Enzymatic Degradation and Inactivation Mechanisms (e.g., Proteases)

The biological activity of HRPs must be transient and precisely controlled to prevent excessive or prolonged histamine release. This regulation is achieved through enzymatic degradation and inactivation, primarily mediated by proteases present in the extracellular environment. The same class of enzymes that generates HRPs can also be responsible for their destruction, creating a sophisticated system of checks and balances.

Mast cells themselves release a variety of proteases upon degranulation, including tryptases and chymases, which are stored in large quantities within their granules. nih.govashpublications.org These proteases can degrade other peptides in the cellular microenvironment. For example, mast cell β-tryptase has been shown to inactivate the antibacterial peptide cathelicidin (B612621) LL-37, which also functions as an HRP. nih.gov This represents a direct negative feedback mechanism where the process of histamine release also liberates the enzymes that can terminate the signal of the initial peptide trigger. Human chymase can also cleave and potentially inactivate various peptides, including endogenous regulators like endothelin. frontiersin.org

In addition to degradation by mast cell-derived proteases, HRPs can be inactivated by protease inhibitors, such as those from the serpin (serine protease inhibitor) family. These inhibitors are present in plasma and tissues and can rapidly inactivate proteases. For instance, chymase released from mast cells can be inactivated by inhibitors like alpha1-proteinase inhibitor and alpha1-antichymotrypsin, which have been found within mast cells themselves. researchgate.net This suggests a mechanism where the released protease activity is quickly curtailed, which would in turn prevent further generation of HRPs from precursors like albumin and limit the degradation of other essential proteins.

Histamine-Releasing PeptideInactivating Enzyme/InhibitorMechanism of Inactivation
Cathelicidin LL-37Mast Cell β-TryptaseProteolytic Cleavage
Mast Cell Chymase (as a protease)Alpha1-antichymotrypsin, Alpha1-proteinase inhibitorInhibitor Binding
Endothelin (HRP activity)Human Chymase, Carboxypeptidase A3Proteolytic Cleavage

Regulatory Mechanisms of HRP Secretion and Expression

The secretion and expression of HRPs are not regulated directly but rather through the control of their precursor proteins and the enzymes that process them. This indirect regulation allows for integration with broader physiological systems.

Regulation of Secretion: The secretion of HRPs is intrinsically linked to the activation of the cells that store their precursors.

Neuroendocrine Regulation: The release of Catestatin is coupled with the secretion of catecholamines from the adrenal medulla and sympathetic neurons. oup.com Stimuli that activate the sympathetic nervous system will therefore trigger the co-release of Chromogranin A and its subsequent processing into Catestatin.

Inflammatory Regulation: The generation of HRPs from albumin is dependent on the release of proteases from immune cells. oup.com For example, the degranulation of leukocytes during an inflammatory response releases cathepsin D, initiating the cleavage of albumin and the production of HRPs at the site of inflammation. oup.com Similarly, the release of defensins is a consequence of neutrophil activation in response to microbial agents. aai.org

Neural Regulation: Neuropeptides like Substance P are stored in vesicles in sensory nerve endings and are released upon nerve stimulation, leading to localized histamine release from nearby mast cells. aai.orgnih.gov

Regulation of Expression: The expression of HRPs is governed by the transcriptional and translational control of their precursor genes. The regulation of these genes is often tissue-specific and responsive to various physiological signals.

Chromogranin A (CHGA): The expression of the CHGA gene, the precursor to Catestatin, is a hallmark of neuroendocrine cells and is regulated by factors that control the neuroendocrine phenotype.

Albumin: As a major plasma protein, albumin expression in the liver is regulated by nutritional status and inflammatory signals.

Pro-opiomelanocortin (POMC): The gene for POMC, a precursor for several peptides including some with indirect HRP activity, is differentially regulated in the pituitary gland by hypothalamic hormones and feedback from adrenal corticosteroids. karger.com Histamine itself can upregulate POMC gene expression in the anterior pituitary, suggesting complex feedback loops. karger.com

Endothelial Nitric Oxide Synthase (eNOS): While not a direct HRP precursor, the regulation of some related pathways shows how histamine can influence gene expression. Histamine can upregulate the gene expression of eNOS in vascular endothelial cells via H1 receptors, demonstrating its role in modulating the expression of other important mediators. ahajournals.org

HRP/PrecursorPrimary Regulatory ControlKey Stimuli/Factors
Catestatin / Chromogranin ASecretion linked to sympathoadrenal activationStress, Nicotinic Acetylcholine Receptor activation
Albumin-derived HRPsGeneration linked to protease releaseLeukocyte degranulation, Inflammation
DefensinsSecretion linked to neutrophil activationMicrobial products, Inflammatory signals
Substance P / PreprotachykininRelease from sensory nerve endingsNerve stimulation, Capsaicin

Compound and Protein Table

NameClass
This compound (HRP)Peptide
AlbuminProtein (Precursor)
Cathepsin DProtease
PepsinProtease
TrypsinProtease
α-chymotrypsinProtease
H-Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-OHPeptide
V-R-Y-T-K-K-V-P-Q-V-S-T-P-T-LPeptide
CatestatinPeptide
Chromogranin A (CHGA)Protein (Precursor)
Prohormone ConvertasesProtease
DefensinsPeptide
Pro-defensinsProtein (Precursor)
BAM8–22Peptide
Proenkephalin AProtein (Precursor)
Substance PPeptide
Preprotachykinin AProtein (Precursor)
Tryptase (β-Tryptase)Protease
ChymaseProtease
Cathelicidin LL-37Peptide
EndothelinPeptide
Carboxypeptidase A3Protease
Alpha1-proteinase inhibitorSerpin (Protease Inhibitor)
Alpha1-antichymotrypsinSerpin (Protease Inhibitor)
Pro-opiomelanocortin (POMC)Protein (Precursor)
Endothelial Nitric Oxide Synthase (eNOS)Enzyme

Phylogenetic Analysis and Evolutionary Considerations of Hrps

Comparative Sequence Analysis of HRP Homologs Across Species

Comparative analysis of Histamine-releasing peptide (HRP) and its homologs, more broadly known as Translationally Controlled Tumor Proteins (TCTP), reveals a remarkable degree of conservation across a vast array of eukaryotic species. nih.gov These proteins have been identified in protozoa, fungi, plants, and animals, indicating an ancient evolutionary origin. nih.gov A study identifying 533 TCTP genes from 377 eukaryotic species highlighted high sequence similarities across different kingdoms. nih.gov

The core structure of TCTP, including key domains, is well-maintained, suggesting strong evolutionary pressure to preserve its fundamental functions. plos.org However, the observed sequence divergences, particularly in parasites and plants, point towards adaptation and the development of specialized roles. nih.govnih.gov

Species GroupKey Sequence FeaturesReference
Eukaryotes (General) Highly conserved protein sequence and tertiary structure. nih.govnih.gov
Mammals and Plants Higher TCTP gene copy numbers compared to other eukaryotes. plos.org
Parasites (e.g., Plasmodium, Trypanosoma) Subtle differences in key domains and presence of extra structural elements. nih.govbiologists.com
Plants Diverged early from nonplant TCTPs, with high similarity within the plant cluster. nih.gov

Evolutionary Relationships with Other Protein Families (e.g., TCTP)

This compound (HRP) is not a distinct protein family but is, in fact, a member of the Translationally Controlled Tumor Protein (TCTP) family. nih.govnih.govnih.gov The term HRP describes an extracellular function of TCTP, specifically its ability to induce histamine (B1213489) release from mast cells and basophils. nih.govnih.govmdpi.com The gene for HRP was identified as the human homolog of TCTP, and the terms are often used interchangeably to describe the same protein, which has both intracellular and extracellular roles. nih.govmdpi.com

The TCTP family is ancient and highly conserved across all eukaryotes but is absent in archaea and bacteria. plos.orgmdpi.com This ubiquity points to a fundamental role in eukaryotic cell biology. mdpi.com Phylogenetically, TCTPs from different organisms generally form groupings consistent with their evolutionary history. nih.gov For example, TCTPs from trypanosomatids cluster separately from those of their insect vectors, the Glossina species. tandfonline.com

Structurally, the core domain of TCTP shows remarkable similarity to two other protein families: the methionine sulfoxide (B87167) reductases and the mammalian suppressor of yeast SEC4 (MSS4), despite lacking significant primary sequence similarity. plos.org This structural homology suggests potential ancestral relationships or convergent evolution for similar biochemical functions, such as binding to small GTPases. oup.com Furthermore, the N-terminal region of TCTP contains a BH3-like domain, which is characteristic of the Bcl-2 family of apoptosis-regulating proteins, allowing TCTP to interact with proteins like Bcl-xL. plos.org

Diversification of HRP Functions in Different Organisms

The functions of the HRP/TCTP protein have diversified significantly throughout evolution, adapting to the specific needs of different organisms. While its role as an extracellular histamine-releasing factor is prominent in the context of mammalian allergic and immune responses, its intracellular functions are fundamental and widespread. nih.govnih.gov

In Mammals:

Intracellularly: TCTP is crucial for cell growth, proliferation, and protection against cell death (apoptosis). nih.govresearchgate.net It interacts with key cellular components like microtubules, the mTOR signaling pathway, and apoptosis regulators like MCL1 and Bcl-xL. mdpi.comoup.comresearchgate.net

Extracellularly (as HRP): It acts as a cytokine-like factor, inducing the release of histamine from basophils and mast cells, and promoting the secretion of other inflammatory mediators like IL-4, IL-8, and IL-13. mdpi.compnas.org

In Other Organisms:

Drosophila (Fruit Fly): TCTP regulates cell number and organ size by interacting with the dRheb GTPase in the TOR signaling pathway. mdpi.com

Plants (Arabidopsis thaliana): TCTP is essential for development, with knockout mutations being lethal. plos.orgnih.gov It plays roles in regulating root architecture, stomatal closure, and auxin homeostasis. nih.govnih.govmdpi.com Notably, plant TCTPs lack the BCL-xL binding partner found in mammals. plos.org

Yeast (Saccharomyces cerevisiae): The TCTP ortholog, Mmi1, has been implicated in regulating autophagy and, unlike its mammalian counterpart, can have a pro-apoptotic function under certain conditions. nih.govmdpi.com

Parasites (Plasmodium falciparum, Trypanosoma brucei): TCTP is secreted by parasites and can modulate the host's immune response. pnas.org The P. falciparum TCTP homolog can induce histamine release from human cells, mimicking the host's own HRP. pnas.org In Trypanosoma, TCTP is essential for normal cell growth and morphology. biologists.com

Venomous Spiders (Loxosceles genus): TCTP has been identified in spider venom and is thought to act as a histamine-releasing factor, contributing to the inflammatory effects of envenomation. mdpi.comscielo.br

This functional diversity illustrates how a single, evolutionarily ancient protein has been co-opted for a wide range of biological processes, from fundamental cell cycle control to specialized roles in immunity, development, and even venom toxicity.

Advanced Methodologies for Hrp Research

In Vitro Assays for Histamine (B1213489) Release Quantification

A primary method for quantifying the activity of HRPs is the direct measurement of histamine released from mast cells or basophils upon stimulation.

Spectrofluorometric Assays: These assays are a cornerstone for quantifying histamine release. They are highly sensitive, capable of detecting histamine released from as few as 480 purified mast cells per milliliter. nih.gov This level of sensitivity is significantly greater than that of other methods like the β-hexosaminidase assay, which requires a much higher concentration of cells to detect a significant response. nih.gov The principle often involves an enzymatic reaction that results in a fluorescent product, with the intensity of fluorescence being proportional to the amount of histamine present.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another widely used method for the quantification of histamine in various biological samples, including cell culture supernatants. novamedline.com This immunoassay utilizes specific antibodies to capture and detect histamine. novamedline.com The process typically involves incubating samples from HRP-stimulated cells in wells coated with a capture antibody, followed by the addition of a detection antibody conjugated to an enzyme like horseradish peroxidase (HRP). mdpi.comacs.org The subsequent addition of a substrate produces a measurable signal, often colorimetric or chemiluminescent, that corresponds to the histamine concentration. novamedline.commdpi.com

Lactate (B86563) Dehydrogenase (LDH) Assay: While not a direct measure of histamine, the LDH assay is often used as an indicator of cell membrane damage and degranulation, which accompanies histamine release. LDH is a cytosolic enzyme that is released into the supernatant upon cell lysis. By measuring LDH activity, researchers can infer the extent of cell degranulation induced by HRPs.

Flow Cytometry: This powerful technique can be used to quantify histamine release at the single-cell level. google.com One method involves using the enzyme diamine oxidase (DAO), which has a high affinity for histamine, coupled to a fluorochrome. google.com This allows for the intracellular detection and quantification of histamine, and by comparing stimulated to unstimulated cells, the amount of released histamine can be determined. google.com

Table 1: Comparison of In Vitro Histamine Release Quantification Methods

Assay Type Principle Key Advantages Key Limitations
Spectrofluorometric Assay Enzymatic reaction producing a fluorescent product proportional to histamine concentration. High sensitivity, requires low cell numbers. nih.gov Can be susceptible to interference from other substances.
ELISA Immunoassay using specific antibodies to capture and detect histamine. novamedline.com High specificity and can be used with various sample types. novamedline.com Can be more time-consuming and expensive than other methods.
LDH Assay Measures the release of the cytosolic enzyme lactate dehydrogenase as an indicator of cell degranulation. Simple and cost-effective. Indirect measure of histamine release, reflects general cell damage.
Flow Cytometry Uses fluorochrome-conjugated diamine oxidase to detect intracellular histamine at the single-cell level. google.com Provides single-cell resolution, allowing for analysis of heterogeneous cell populations. google.com Requires specialized equipment and expertise.

Cell-Based Assays for Receptor Activation and Signaling Pathway Analysis

Understanding how HRPs activate their target cells involves a variety of cell-based assays that probe receptor engagement and downstream signaling events.

Receptor Activation Assays: Many HRPs exert their effects through specific receptors, such as the Mas-related G protein-coupled receptor X2 (MRGPRX2). tandfonline.comnih.gov Cell lines engineered to express these receptors, like Chinese Hamster Ovary (CHO) cells, are valuable tools. nih.govaai.org Activation of these receptors by HRPs can be measured by monitoring downstream signaling events, such as changes in intracellular calcium levels (Ca2+) or the recruitment of β-arrestin. tandfonline.comnih.gov These assays are often high-throughput, allowing for the screening of numerous peptide candidates. tandfonline.comnih.gov

Signaling Pathway Analysis: Upon receptor activation, a cascade of intracellular signaling events is initiated. Techniques to study these pathways include:

Western Blotting: This technique is used to detect and quantify specific proteins involved in signaling cascades, such as phosphorylated kinases in the MAPK/NF-κB pathway. frontiersin.orgabcam.combio-rad.com Changes in the phosphorylation state of these proteins indicate pathway activation.

Phospho-Flow Cytometry: This method allows for the measurement of phosphorylated proteins at the single-cell level, providing insights into the activation state of signaling pathways in different cell populations.

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. Activation of the pathway by an HRP leads to the expression of the reporter gene, which can be easily quantified.

Mast Cell Degranulation Assays: Beyond histamine release, the degranulation of mast cells can be assessed by measuring the release of other mediators like tryptase and β-hexosaminidase, or by detecting the surface expression of activation markers such as CD63 and CD203c. uantwerpen.be

Table 2: Cell-Based Assays for HRP Research

Assay Type Purpose Key Readouts
Receptor Activation Assays To determine if an HRP activates a specific receptor. Intracellular calcium flux (Ca2+), β-arrestin recruitment. tandfonline.comnih.gov
Western Blotting To analyze the activation of intracellular signaling pathways. Phosphorylation of specific signaling proteins (e.g., kinases). frontiersin.org
Phospho-Flow Cytometry To measure signaling pathway activation at the single-cell level. Intracellular levels of phosphorylated proteins.
Reporter Gene Assays To quantify the activity of a specific signaling pathway. Expression of a reporter gene (e.g., luciferase).
Mast Cell Degranulation Assays To measure the overall degranulation response of mast cells. Release of tryptase, β-hexosaminidase; surface expression of CD63, CD203c. uantwerpen.be

Molecular Interaction Studies

To understand the precise interactions between HRPs and their molecular targets, a range of biophysical techniques are employed.

Phage Display: This powerful technique is used to identify and characterize peptide-receptor interactions. pnas.org Libraries of peptides are displayed on the surface of bacteriophages, which are then used to screen for binding to a target receptor, such as the high-affinity IgE receptor (FcεRI). pnas.orgmdpi.com This method has been instrumental in discovering novel peptide antagonists of IgE-mediated histamine release. pnas.org The binding affinity of the displayed peptides can be quantified using techniques like ELISA. acs.orgresearchgate.net

Fluorescence Polarization (FP): FP is a solution-based technique that measures the binding of a small fluorescently labeled molecule (like an HRP) to a larger molecule (like a receptor). When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger receptor, its tumbling is slowed, leading to an increase in fluorescence polarization. This change can be used to determine binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about peptides and their interactions with receptors in solution. pnas.org It can be used to determine the three-dimensional structure of HRPs and to map the specific amino acid residues involved in receptor binding. pnas.org This information is crucial for understanding the structure-activity relationship of these peptides.

Advanced Synthetic Strategies for Peptide Analogs and Peptidomimetics

The synthesis of HRP analogs and peptidomimetics is essential for probing structure-activity relationships and for developing more stable and potent therapeutic agents.

Solid-Phase Peptide Synthesis (SPPS): This is the standard method for synthesizing peptides, including HRPs and their analogs. pnas.org It allows for the stepwise addition of amino acids to a solid support, enabling the creation of peptides with specific sequences and modifications.

Peptidomimetic Design: Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as increased stability and oral bioavailability. Strategies for creating peptidomimetics include:

Incorporation of Unnatural Amino Acids: Replacing natural amino acids with unnatural ones can introduce conformational constraints and improve resistance to proteolysis. mdpi.com

Cyclization: Cyclizing peptides can enhance their stability and receptor binding affinity by locking them into a bioactive conformation. nih.gov

Backbone Modifications: Modifying the peptide backbone, for example, by creating N-methylated or retro-inverso peptides, can also improve stability.

These synthetic strategies have been used to develop HRP analogs with altered histamine-releasing activity, providing valuable insights into the structural requirements for mast cell activation. nih.gov

Computational and Structural Biology Approaches

Computational and structural biology methods provide powerful tools for understanding HRPs at the atomic level and for guiding the design of new molecules.

Molecular Modeling and Docking: These in silico techniques are used to predict the three-dimensional structure of HRPs and to model their interactions with receptors. mdpi.com Molecular docking simulations can predict the binding mode of a peptide to its receptor, identifying key interacting residues. mdpi.com This information can be used to design mutations to probe the interaction or to develop new peptides with improved binding affinity.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can be used to determine the high-resolution three-dimensional structure of HRPs in complex with their receptors. While obtaining these structures can be challenging, they provide the most detailed view of the molecular interactions and are invaluable for structure-based drug design.

The integration of these advanced methodologies provides a comprehensive approach to HRP research, from quantifying their cellular effects to understanding their molecular interactions and guiding the development of novel therapeutics.

Emerging Research Areas and Future Perspectives in Histamine Releasing Peptide Studies

Identification of Novel HRPs and Their Physiological Significance

The discovery of new HRPs from various biological sources continues to expand our understanding of their physiological and pathological roles. Research has moved beyond classical examples to identify peptides with unique structures and functions.

One area of discovery is endogenous peptides derived from larger precursor proteins. For instance, acid proteases like pepsin and cathepsin D can generate HRPs from the albumin fraction of mammalian plasma. oup.com A major HRP identified from pepsin-treated human and canine plasma is the octapeptide H-Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-OH. oup.com In rats, a similar peptide with valine substituted for isoleucine is found. oup.com The release of such peptides by enzymes like cathepsin D, which is released from leukocyte lysosomes, suggests a potential mechanism for generating HRPs during the delayed phase of an inflammatory response. oup.com

Venoms are another rich source of novel HRPs. Researchers have identified Pilosulin 5, a novel peptide from the venom of the Australian "Jack Jumper" ant, Myrmecia pilosula. researchgate.net Tandem mass analysis revealed that Pilosulin 5 exists as a homodimer linked by a disulfide bridge, and the synthetic version causes significant, dose-dependent histamine (B1213489) release. researchgate.net

Beyond simple histamine release, studies are beginning to attribute broader physiological significance to these peptides. For example, certain neuroenteric peptides such as substance P, somatostatin, and vasoactive intestinal polypeptide (VIP) act as potent secretagogues for peritoneal mast cells. oup.com However, their effects are highly specific to the mast cell type; intestinal mucosal mast cells, for instance, only release significant histamine when challenged with substance P, highlighting the nuanced, localized control these peptides exert on immune responses in different tissues. oup.com This specificity suggests that HRPs play a pivotal role in neuro-immune communication and tissue homeostasis.

Elucidation of Complex HRP-Immune Cell Interactions

While the activation of mast cells and basophils remains a central theme, current research is focused on elucidating the more intricate and far-reaching interactions between HRPs and the broader immune system. The mechanisms of action and the downstream consequences of these interactions are proving to be more complex than previously understood.

The activation of mast cells by HRPs is not always a straightforward receptor-ligand event. Many cationic peptides, including venom peptides and neuroendocrine peptides, are thought to induce histamine release through receptor-independent activation of G proteins. aai.org The process appears to involve a direct interaction between the peptide and the G protein, with molecular charge and the ability to penetrate the cell membrane being important factors. aai.org For example, the mechanism of defensin-induced mast cell degranulation is similar to that of other polycationic peptides like substance P. aai.org

Furthermore, the interaction of HRPs with other immune cells, such as macrophages, is a key area of investigation. Macrophages can rapidly internalize HRP-antibody immune complexes via the trypsin-insensitive Fc receptor. nih.gov This uptake is remarkably efficient, occurring at a rate thousands of times greater than that of soluble HRP, and demonstrates the significant capacity of macrophages to clear these complexes and modulate the immune response. nih.gov

The resulting release of histamine from mast cells has pleiotropic effects on other immune cells. Histamine can act as a pro- or anti-inflammatory modulator depending on the context and the receptors it engages. frontiersin.org For instance, histamine can induce microglial activation and the production of pro-inflammatory cytokines like TNF-α and IL-1β, an effect that can be partially negated by H1 and H4 receptor antagonists. frontiersin.org Conversely, through H2 and H3 receptors, it can promote the release of the anti-inflammatory cytokine IL-10. frontiersin.org This demonstrates that HRP-induced histamine release can orchestrate a complex, multi-faceted immune response involving various cell types and signaling pathways.

Development of Modulators Targeting HRP Pathways (e.g., Inhibitors, Antagonists)

The central role of HRPs and their downstream mediator, histamine, in allergic and inflammatory diseases has made their pathways a prime target for therapeutic modulation. Research efforts are increasingly focused on developing specific inhibitors and receptor antagonists to control these processes.

A promising strategy involves creating peptides or recombinant proteins that block the interactions between an IgE-dependent histamine-releasing factor (HRF) and IgE itself. mdpi.com Such blocking agents have shown success in animal models of asthma and food allergy, where they prevented or ameliorated type 2 inflammation. mdpi.com This approach targets the amplification loop where secreted HRF enhances IgE-mediated activation of mast cells and basophils. mdpi.com

Another avenue is the development of small-molecule modulators that target the histamine receptors (H1, H2, H3, and H4). The search for new and potent histamine receptor antagonists has yielded a large number of structurally diverse compounds. mdpi.com These antagonists are being explored for a wide range of conditions, including allergic inflammation and neuropathic pain. mdpi.com For example, screening of neurotransmitter receptor modulator libraries has identified compounds like isoxsuprine, ciproxifan, and rotigotine (B252) as inhibitors of influenza virus replication, partly by modulating histamine receptor pathways. frontiersin.org

The development of allosteric modulators offers a more nuanced approach compared to direct antagonists. frontiersin.org These molecules bind to a site on the receptor distinct from the primary ligand binding site and can fine-tune the receptor's response to endogenous ligands like histamine. frontiersin.org This strategy holds the potential for greater specificity and fewer side effects. frontiersin.org Furthermore, bifunctional kinase inhibitors that simultaneously target pathways like MAPK and PI3K, which can be activated downstream of HRP signaling, represent an emerging direction for developing targeted cancer therapies. aacrjournals.org

Integration of Omics Data in HRP Research

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing HRP research. Integrating these large-scale datasets provides an unprecedented, system-wide view of the molecular networks involved in HRP function and signaling. researchgate.netnih.gov

Multi-omics approaches allow researchers to move beyond studying single molecules to understanding the complex interplay between genes, proteins, and metabolites. researchgate.net For example, proteomics and transcriptomics can identify the full spectrum of proteins and genes whose expression is altered in immune cells following stimulation with an HRP. This can reveal novel signaling pathways and cellular responses. nih.gov Metabolomics can map the changes in small-molecule metabolites, providing insights into the metabolic reprogramming that occurs during an HRP-induced inflammatory event. nih.gov

A notable application of omics integration is in the NASA Human Research Program (HRP), where multi-omics data from spaceflight and ground-based simulations are archived and analyzed to understand the biological risks to astronauts. nasa.gov The GeneLab project provides a platform for mining this data, enabling large meta-analyses and linking animal model data to human data. nasa.gov While this "HRP" is distinct from histamine-releasing peptides, the methodologies are directly applicable.

In the context of immunology, integrating gene expression data with epigenomic studies can clarify how environmental factors influence the biological functions of immune cells. nih.gov For HRP research, this could mean identifying how exposures might alter a cell's sensitivity to HRPs. By combining different omics datasets, researchers can build more comprehensive models of disease etiology, identify novel biomarkers for HRP-related conditions, and discover new molecular targets for therapeutic intervention. researchgate.netnih.gov This integrative approach is crucial for capturing the synergistic interactions across different molecular layers that define the complex biological response to histamine-releasing peptides. researchgate.net

Q & A

Q. How do microdialysis techniques improve real-time monitoring of HRP-induced histamine release in skin?

  • Technique : Implant microdialysis probes in rodent skin to collect interstitial fluid post-HRP injection. Analyze histamine via high-sensitivity LC-MS/MS. Compare results with traditional methods (e.g., tissue homogenization) to assess temporal resolution .

Data Interpretation & Validation

Q. How should conflicting data on HRP hemolytic vs. histamine-releasing activities be reconciled?

  • Analysis : Perform dose-response curves to identify threshold concentrations for each activity. For example, Dq-2562 shows 82.9% hemolysis at 50 µM but significant histamine release at lower doses (10 µM). Use structural analogs to pinpoint residues driving divergent effects .

Q. What computational tools aid in predicting HRP-receptor interactions?

  • Tools : Use molecular docking (e.g., AutoDock Vina) to model HRP binding to receptors like MRGPRX2. Validate predictions with mutagenesis (e.g., alanine scanning) and SPR for binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.